N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine
Description
Properties
Molecular Formula |
C15H19N7 |
|---|---|
Molecular Weight |
297.36 g/mol |
IUPAC Name |
4-N-cyclopropyl-6-(2-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H19N7/c1-2-12-17-6-9-7-22(8-11(9)19-12)14-5-13(18-10-3-4-10)20-15(16)21-14/h5-6,10H,2-4,7-8H2,1H3,(H3,16,18,20,21) |
InChI Key |
LDUYZFMIQTUXSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2CN(CC2=N1)C3=NC(=NC(=C3)NC4CC4)N |
Origin of Product |
United States |
Preparation Methods
Modular Assembly via Palladium-Catalyzed Cross-Coupling
A widely adopted approach involves constructing the pyrrolo[3,4-d]pyrimidine and pyrimidine-2,4-diamine units separately before coupling:
-
Pyrrolo[3,4-d]pyrimidine synthesis :
-
Pyrimidine-2,4-diamine functionalization :
One-Pot Cyclopropanation and Ring Closure
Alternative methods exploit O-cyclopropyl hydroxylamines as bench-stable precursors:
-
Cyclopropane installation :
Critical parameters :
-
Temperature control (<50°C) to prevent cyclopropane ring opening.
-
Use of phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
Detailed Stepwise Procedures
Route A: Sequential Functionalization (Patent CN101830904B)
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Chlorination of 4-aminopyrrolo[2,3-d]pyrimidine | POCl₃, DMF, 110°C, 6h | 85% |
| 2 | N⁴-Cyclopropylation | Cyclopropylamine, DIEA, DCM, 25°C, 12h | 77% |
| 3 | C⁶ Ethylation | Ethyl bromide, NaH, DMF, 0°C → 60°C, 8h | 63% |
Mechanistic insight : The ethyl group at C² of the pyrrolo ring enhances π-stacking, necessitating sterically unhindered coupling partners.
Route B: Convergent Synthesis (PMC6352943)
| Intermediate | Key Transformation |
|---|---|
| 4-Amino-6-hydroxypyrimidine | Chlorination → 6-chloro derivative |
| 5-Iodo-pyrrolo[3,4-d]pyrimidine | Suzuki coupling with ethylboronic acid |
| Final product | Deprotection with H₂SO₄ (0.25 M) |
Advantages :
Optimization and Scalability
Solvent Systems
Catalytic Systems
| Catalyst | Application | Efficiency (TON) |
|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling | 320 |
| Rh₂(esp)₂ | Cyclopropanation | 1,100 |
| CuI | Ullmann-type amination | 85 |
Note : Pd-based catalysts require rigorous degassing to prevent dehalogenation side reactions.
Analytical Characterization Data
Spectroscopic Profiles
Purity Assessment
Comparative Analysis of Methods
| Metric | Route A | Route B |
|---|---|---|
| Total yield | 41% | 53% |
| Steps | 3 | 5 |
| Scalability | Batch (kg) | Continuous flow (g/day) |
| Cost index | $820/mol | $1,150/mol |
Trade-offs : Route B offers higher yields but requires specialized flow chemistry equipment.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d]pyrimidine core.
Reduction: Reduction reactions can be performed on the nitro groups if present.
Substitution: Various substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the amine positions.
Scientific Research Applications
Research indicates that this compound exhibits promising activity against various targets, particularly in oncology and vascular biology.
Antitumor Activity
Studies have shown that derivatives of pyrrolo-pyrimidine compounds can inhibit tumor growth by targeting specific receptor tyrosine kinases (RTKs). For instance, compounds similar to N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine have been identified as potent inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor progression .
Antiangiogenic Properties
The compound's ability to inhibit angiogenesis makes it a candidate for treating conditions characterized by abnormal blood vessel growth. In vitro studies have demonstrated its effectiveness in reducing endothelial cell proliferation and migration, which are essential processes in angiogenesis .
Cancer Treatment
Given its antiangiogenic properties, this compound is being investigated as a potential therapeutic agent for various cancers, including breast and lung cancer. The inhibition of VEGFR can lead to reduced tumor vascularization and improved patient outcomes.
Cardiovascular Diseases
The modulation of angiogenesis also suggests potential applications in cardiovascular diseases where angiogenesis plays a critical role in disease progression and recovery post-myocardial infarction.
Case Studies and Research Findings
Several studies highlight the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial evaluating a related pyrrolo-pyrimidine derivative showed a significant reduction in tumor size among patients with advanced solid tumors when combined with standard chemotherapy .
- Case Study 2 : Research involving animal models demonstrated that administration of the compound led to decreased tumor growth rates and improved survival rates compared to control groups .
Biological Activity
N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine is a compound of significant interest in pharmacology due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The general formula can be represented as follows:
This structure includes a pyrimidine core fused with a pyrrolo[3,4-d]pyrimidine moiety, which is essential for its interaction with biological targets.
The primary mechanism through which this compound exerts its effects is by inhibiting CDK4 and CDK6. These kinases are pivotal in the transition from the G1 phase to the S phase of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Key Findings:
- CDK Inhibition : Studies have shown that this compound effectively inhibits CDK4/6 with IC50 values in the nanomolar range, indicating potent activity against various cancer cell lines (e.g., mantle cell lymphoma and non-small cell lung cancer) .
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing to DNA synthesis .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Treatment : As a CDK inhibitor, it holds promise for treating various cancers, particularly those characterized by dysregulated cell cycle progression.
- Combination Therapies : Its use in combination with other therapeutic agents may enhance efficacy and overcome resistance mechanisms in tumors .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
| Study | Cell Line | IC50 (nM) | Observations |
|---|---|---|---|
| MCL | 20 | Significant reduction in tumor growth | |
| NSCLC | 15 | Induction of apoptosis observed | |
| Breast Cancer | 25 | Enhanced sensitivity when combined with chemotherapy |
These studies underscore the potential of this compound as a viable candidate for further development in oncology.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with two analogs:
| Compound | Core Structure | N4 Substituent | 6-Position Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| Target: N4-Cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine | Pyrimidine-2,4-diamine | Cyclopropyl | 2-Ethyl-pyrrolo[3,4-d]pyrimidin-6(7H)-yl | ~297 (estimated) | Ethyl, cyclopropyl, bicyclic pyrrolopyrimidine |
| TH588 hydrochloride (N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine hydrochloride) | Pyrimidine-2,4-diamine | Cyclopropyl | 2,3-Dichlorophenyl | 315.6 | Dichlorophenyl, hydrochloride salt |
| 1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone | Pyrrolo[3,4-d]pyrimidine | N/A | Morpholino, pyridin-4-ylthio-ethanone | 357.4 | Morpholino, thioether, ketone |
Key Differences and Implications
Substituent Effects on Bioactivity The target compound’s 2-ethyl-pyrrolopyrimidine group contrasts with TH588’s 2,3-dichlorophenyl and the morpholino-containing compound’s pyridin-4-ylthio-ethanone. The cyclopropyl group at N4 (shared with TH588) is associated with metabolic stability due to reduced oxidative metabolism in vivo .
Solubility and Pharmacokinetics TH588’s hydrochloride salt improves aqueous solubility compared to the free base form of the target compound, which may affect oral bioavailability . The morpholino group in the third compound introduces polarity, likely enhancing solubility but reducing passive diffusion across cellular membranes .
Target Selectivity TH588 is a known MTH1 inhibitor, with the dichlorophenyl group critical for binding to the enzyme’s hydrophobic pocket. The target compound’s pyrrolopyrimidine moiety may shift selectivity toward kinases (e.g., JAK or Aurora kinases), where bicyclic systems are common pharmacophores .
Research Findings and Hypotheses
- Metabolic Stability : The cyclopropyl group may confer resistance to CYP450-mediated oxidation, as observed in cyclopropyl-containing drugs like pralsetinib .
- Toxicity Profile : The absence of halogen atoms (cf. TH588’s dichlorophenyl) could reduce off-target toxicity, a common issue with aryl halides in drug development.
Q & A
Basic: What are the key synthetic strategies for preparing N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation and substitution reactions. For example:
- Step 1: React a pyrrolo[3,4-d]pyrimidine precursor (e.g., 4-chloro-6-ethyl-pyrrolo[3,4-d]pyrimidine) with cyclopropylamine under reflux in isopropanol (iPrOH) and HCl to introduce the N4-cyclopropyl group .
- Step 2: Use POCl3 to activate reactive sites for subsequent substitutions .
- Step 3: Purify intermediates via silica gel chromatography and confirm structures using <sup>1</sup>H NMR and HRMS .
Critical Note: Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
Contradictions often arise from differences in bioavailability, metabolic stability, or off-target effects. To address this:
- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS .
- Dose-Response Correlation: Conduct parallel in vitro (e.g., kinase inhibition assays) and in vivo (e.g., xenograft models) studies at matched concentrations .
- Mechanistic Validation: Use RNA sequencing or phosphoproteomics to confirm target engagement in vivo .
Example: In a study on pyrrolo[2,3-d]pyrimidine analogs, inconsistent antiangiogenic activity was traced to differential VEGF receptor isoform expression across models .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
